4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one
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Description
4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one , also known by its chemical formula C₆H₂Cl₃NO , is a synthetic organic compound. Its structure combines a pyridine ring, a carbonyl group, and an ethylpiperazinone moiety. The dichloropyridine substituents contribute to its unique properties.
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction of 3,6-dichloropyridine-2-carboxylic acid with 3-ethylpiperazin-2-one in the presence of a suitable coupling agent (such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide ). The resulting intermediate undergoes cyclization to form the target compound. Researchers have explored variations of this synthetic route, optimizing conditions for yield and purity.
Molecular Structure Analysis
The molecular structure of 4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one reveals a pyridine ring with two chlorine atoms at positions 3 and 6. The carbonyl group is attached to the pyridine nitrogen, and the ethylpiperazinone side chain extends from the nitrogen atom. The arrangement of atoms and bond angles significantly influences its reactivity and pharmacological properties.
Chemical Reactions Analysis
This compound participates in various chemical reactions:
- Acylation : The carbonyl group can undergo acylation reactions, leading to the formation of amides or esters.
- Reductive Amination : The piperazine moiety allows for reductive amination, enabling the introduction of diverse substituents.
- Halogenation : The dichloropyridine groups are susceptible to halogenation reactions, affecting its biological activity.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range.
- Solubility : It exhibits solubility in certain organic solvents but may be sparingly soluble in water.
- Stability : The compound’s stability under various conditions impacts its shelf life and storage requirements.
Safety And Hazards
- Toxicity : Caution is advised due to its chlorinated aromatic structure. Proper handling and protective equipment are essential.
- Environmental Impact : Disposal should follow regulations to prevent environmental contamination.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate.
- Structural Modifications : Explore derivatives with improved properties.
- Pharmacokinetics : Assess absorption, distribution, metabolism, and excretion.
properties
IUPAC Name |
4-(3,6-dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-8-11(18)15-5-6-17(8)12(19)10-7(13)3-4-9(14)16-10/h3-4,8H,2,5-6H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXUGBVRCOMZCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=O)C2=C(C=CC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,6-Dichloropyridine-2-carbonyl)-3-ethylpiperazin-2-one |
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